molecular formula C14H14N4O3 B2551176 N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1421444-37-2

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2551176
CAS No.: 1421444-37-2
M. Wt: 286.291
InChI Key: DXLRMLQUBAXYOM-UHFFFAOYSA-N
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Description

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, also known as MPEB, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. MPEB is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a receptor that has been implicated in various neurological disorders such as anxiety, depression, and addiction.

Scientific Research Applications

Neuroleptic Activity

Benzamides, including compounds structurally related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, have been designed and synthesized as potential neuroleptics. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Certain benzamides exhibited significant neuroleptic activity, suggesting their potential use in the treatment of psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).

Anti-inflammatory and Analgesic Agents

New heterocyclic compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These compounds were effective as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant inhibitory activity and selectivity for COX-2. The study highlights the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antibacterial Properties

Advancements in the synthesis of marine-sourced natural products, including pyrimidinyl benzamides, have been explored for their antibacterial properties. The research underscores the significance of natural compounds as templates for drug development, though challenges in synthesis due to the reduced nucleophilicity of amino groups in certain precursors were noted. This work contributes to the understanding of natural product synthesis and their potential application in creating effective antibacterial agents (Joshi & Dodge, 2021).

Antimicrobial and Antioxidant Activities

Compounds isolated from endophytic Streptomyces, including a new benzamide, have been investigated for their antimicrobial and antioxidant activities. The study reveals the potential of these compounds in combating microbial infections and oxidative stress, emphasizing the role of natural products in discovering new therapeutic agents (Yang et al., 2015).

Properties

IUPAC Name

N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRMLQUBAXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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